exo-Tetrahydrocannabinol

Übersicht

Beschreibung

exo-Tetrahydrocannabinol: is a rare isomer of tetrahydrocannabinol, developed in the 1970sThis compound is a byproduct formed during the synthesis of tetrahydrocannabinol and can also be formed by post-extraction processes used to clean up extracts . It has been identified as a component of grey market vaping liquids sold for use in humans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: exo-Tetrahydrocannabinol can be synthesized from Delta-8-tetrahydrocannabinol by several different routes. One method involves the addition and elimination of hydrochloric acid to tetrahydrocannabinol isomers . Another method involves the synthesis of (-)-delta-9 (11)-trans-tetrahydrocannabinol .

Industrial Production Methods: The industrial production of this compound is not well-documented, likely due to its status as a rare isomer and its limited commercial applications. the synthesis methods mentioned above can be scaled up for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: exo-Tetrahydrocannabinol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

exo-Tetrahydrocannabinol has several scientific research applications, including:

Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.

Biology: It is used to study the effects of cannabinoids on biological systems.

Medicine: It has potential therapeutic applications, including as an antagonist of the CB1 receptor in humans.

Industry: It is used in the production of vaping liquids and other cannabis-related products.

Wirkmechanismus

exo-Tetrahydrocannabinol exerts its effects by interacting with the cannabinoid receptors in the human body. It has been suggested as an antagonist of the CB1 receptor, which means it can block the effects of other cannabinoids that activate this receptor . The molecular targets and pathways involved in its mechanism of action are still being studied, but it is known to significantly reduce the effects of Delta-9-tetrahydrocannabinol .

Vergleich Mit ähnlichen Verbindungen

- Delta-8-tetrahydrocannabinol

- Delta-9-tetrahydrocannabinol

- Delta-10-tetrahydrocannabinol

- Hexahydrocannabinol

- Iso-tetrahydrocannabinol

Comparison: exo-Tetrahydrocannabinol is unique among these compounds due to its rare isomeric form and its specific interaction with the CB1 receptor as an antagonist . While other tetrahydrocannabinols, such as Delta-8-tetrahydrocannabinol and Delta-9-tetrahydrocannabinol, are known for their psychoactive effects, this compound has been shown to reduce these effects .

Biologische Aktivität

exo-Tetrahydrocannabinol (exo-THC) is a cannabinoid derived from Cannabis sativa, notable for its structural similarity to Δ9-tetrahydrocannabinol (Δ9-THC). This compound has garnered attention for its potential biological activities and therapeutic applications. Understanding the biological activity of exo-THC is crucial for its evaluation in clinical and forensic settings.

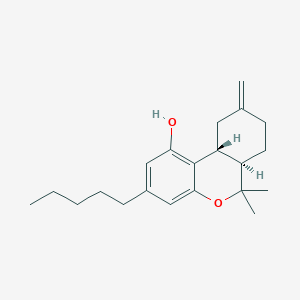

- IUPAC Name : (−)-(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol

- Molecular Formula : C21H30O2

- CAS Number : 167577

exo-THC interacts primarily with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors that mediate various physiological processes:

- CB1 Receptors : Primarily located in the brain and central nervous system, activation of CB1 receptors by exo-THC can modulate neurotransmitter release, influencing mood, pain perception, and appetite.

- CB2 Receptors : Found mainly in the immune system, activation of CB2 receptors may contribute to anti-inflammatory effects.

Psychoactive Effects

Research indicates that exo-THC exhibits psychoactive properties similar to Δ9-THC. It acts as a partial agonist at CB1 receptors, leading to effects such as euphoria and altered sensory perception.

Analgesic Properties

Studies have shown that cannabinoids can provide analgesic effects. exo-THC has been evaluated for its potential to alleviate chronic pain conditions through its action on the endocannabinoid system .

Anti-inflammatory Activity

The anti-inflammatory properties of exo-THC have been documented in various studies. Activation of CB2 receptors may inhibit pro-inflammatory cytokine production and reduce inflammation in conditions such as arthritis .

Pharmacokinetics

The pharmacokinetics of exo-THC is characterized by rapid absorption and distribution following administration. Peak plasma concentrations are typically reached within minutes after inhalation. The half-life varies significantly based on usage patterns, with acute use resulting in shorter half-lives compared to chronic use .

Case Study 1: EVALI Outbreak

In 2019, the outbreak of e-cigarette or vaping product use-associated lung injury (EVALI) highlighted the risks associated with vaping products containing THC. Investigations revealed that certain vaping products contained exo-THC and other cannabinoids, which contributed to severe pulmonary complications in users .

Case Study 2: Pain Management Trials

Clinical trials exploring the efficacy of cannabinoids for pain management have included exo-THC. Results indicated significant pain relief in patients suffering from chronic pain conditions when administered exo-THC alongside other cannabinoids .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYYFUGUUIRBML-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=C)CC[C@H]3C(OC2=C1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168570 | |

| Record name | delta(9-11)-Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16849-44-8, 27179-28-8 | |

| Record name | delta(9-11)-Tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027179288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(9-11)-Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXO-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D04V28WF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.